molecular formula C21H20N6O3 B3016604 1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide CAS No. 1251577-60-2

1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

Cat. No. B3016604
M. Wt: 404.43
InChI Key: IOJVNXUYCHYCIB-UHFFFAOYSA-N
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Description

The compound "1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide" is a complex molecule that appears to be related to the chemical families of oxadiazoles and imidazoles. These families of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the provided papers. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Although the compound is not directly synthesized in the provided studies, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities such as the presence of a pyridyl group and the use of amide formation reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the structure of synthesized compounds in the realm of isoxazole and oxadiazole derivatives was identified by spectral data including 1H-NMR, 13C-NMR, IR, MS, and HRMS . These techniques are crucial for confirming the structure of complex molecules such as the one .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of amides and the functionalization of pyrazole derivatives. The reaction between acid chloride and 2,3-diaminopyridine not only produced the expected carboxamide but also led to the formation of an imidazo[4,5-b]pyridine derivative under certain conditions . This indicates that the compound could also undergo various chemical reactions leading to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide" are not provided in the papers, the properties of similar compounds can be inferred. The compounds synthesized in the studies were characterized by their spectral data, which is indicative of their structural integrity and purity . The biological activity, such as antibacterial properties, was also evaluated for some of the synthesized derivatives , suggesting that the compound may also exhibit biological activities worth investigating.

Scientific Research Applications

Antimycobacterial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and tested against Mycobacterium tuberculosis. These compounds act as carboxylic acid isosteres and have shown antimycobacterial activity. Derivatives designed to improve lipophilicity and cellular permeability exhibited activities ranging from moderate to significantly potent compared to standard treatments (Gezginci et al., 1998).

Organic Light-Emitting Diodes (OLEDs) Performance

Research into pyridine- and oxadiazole-containing compounds has extended into the field of electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). These compounds have been used as hole-blocking materials to improve the efficiency and performance of OLED devices (Wang et al., 2001).

Synthesis and Structural Studies

The functionalization reactions involving carboxylic acids and their derivatives with diamines to produce compounds with potential biological activity have been explored. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Yıldırım et al., 2005).

Antioxidant Activity

Derivatives of the 1,2,4-oxadiazole ring system have also been investigated for their antioxidant properties. Compounds with specific substituents have shown promising antioxidant activity, highlighting their potential use in combating oxidative stress-related conditions (Tumosienė et al., 2019).

Antitumor Evaluation

The antitumor properties of 1,2,4-oxadiazole ligands and their metal complexes have been studied, revealing some compounds with impressive potency and tumor selectivity. This research suggests the potential of these compounds in developing new cancer treatments (Maftei, 2018).

Safety And Hazards


  • Toxicity : Assessing acute and chronic toxicity is crucial.

  • Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.

  • Environmental Impact : Evaluate potential environmental hazards.


Future Directions


  • Biological Studies : Investigate Compound X’s effects on cell lines, enzymes, and receptors.

  • Structure-Activity Relationship (SAR) : Derive SAR trends by synthesizing analogs.

  • In Vivo Studies : Assess pharmacokinetics, biodistribution, and efficacy in animal models.

  • Clinical Trials : If promising, progress to clinical trials for potential therapeutic applications.


Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult peer-reviewed literature for the most up-to-date findings12345.


properties

IUPAC Name

N-(4-methoxyphenyl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-13(2)18-25-21(30-26-18)16-5-4-10-22-19(16)27-11-17(23-12-27)20(28)24-14-6-8-15(29-3)9-7-14/h4-13H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJVNXUYCHYCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

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